1,1-Diethyl-3-((6aR,9S)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)urea
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Overview
Description
1,1-Diethyl-3-((6aR,9S)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)urea is a compound that exhibits unique structural features and chemical properties. It’s a derivative of indolo[4,3-fg]quinoline, which falls under the broader category of heterocyclic aromatic organic compounds. This type of structure is often associated with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethyl-3-((6aR,9S)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)urea generally involves multi-step synthetic routes. These might include the initial formation of the indolo[4,3-fg]quinoline core, followed by specific functional group modifications. Typical conditions may involve:
Step 1: Formation of the indolo[4,3-fg]quinoline framework through cyclization reactions.
Step 2: Introduction of the 9-yl substituent under controlled temperature and catalytic conditions.
Step 3: Attachment of the 1,1-diethylurea group via urea condensation reactions.
Industrial Production Methods
For industrial-scale production, optimization of these steps to improve yield and reduce costs is essential. Catalysts and solvents are chosen for their efficiency and environmental impact, adhering to green chemistry principles wherever possible.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form corresponding quinoline N-oxides.
Reduction: Reduction can yield more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline moiety are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation reagents for electrophilic substitutions and strong nucleophiles for nucleophilic substitutions.
Major Products Formed
Depending on the type of reaction, the major products can range from oxidized derivatives, reduced forms, or various substitution products that have altered functional groups on the indoloquinoline scaffold.
Scientific Research Applications
Chemistry
As a precursor in organic synthesis: It is used to synthesize more complex heterocyclic compounds.
Biology
Bioactive studies: Its unique structure lends itself to bioactivity studies, where it can be a candidate for enzyme inhibition or receptor modulation.
Medicine
Drug development: Investigated as a potential lead compound for developing new pharmaceuticals due to its interaction with specific molecular targets.
Industry
Material science: Can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves binding to biological targets such as enzymes, receptors, or DNA. The indoloquinoline core can intercalate with DNA or inhibit enzyme activity by mimicking the structure of natural substrates or by binding to active sites.
Comparison with Similar Compounds
1,1-Diethyl-2-((6aR,9S)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)urea: Similar structure with a minor variation in substitution pattern, which could lead to different biological activity or reactivity.
1,1-Diethyl-3-((6aR,9S)-7-ethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)urea: Another analog with an ethyl group in place of the methyl group at the 7-position, affecting its steric and electronic properties.
These comparisons highlight the uniqueness of 1,1-Diethyl-3-((6aR,9S)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)urea, particularly in how slight modifications to its structure can result in significant changes to its chemical and biological properties.
Properties
IUPAC Name |
3-[(6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3,(H,22,25)/t14-,16?,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAHPSVPXZTVEP-GVVCSIHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)N[C@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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